2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)-

Photochemistry Alkoxyl Radical Generation UV/Vis Spectroscopy

Researchers requiring a clean, photochemically activated alkoxyl radical source often face batch-to-batch variability in N-O bond cleavage efficiency. This p-tolyl thiazolethione overcomes that issue with a reproducible Hammett profile (σp = -0.17) and red-shifted absorption suitable for 365 nm LED photolysis. - Enables radical generation under mild conditions that preserve acid-labile functional groups. - Provides a dual-derivatization scaffold (O-alkylation & S-functionalization) for library synthesis. - Intermediate ClogP (~2.2) ensures reliable solubility in THF, CH₂Cl₂, and toluene.

Molecular Formula C10H9NOS2
Molecular Weight 223.3 g/mol
CAS No. 220222-19-5
Cat. No. B12576748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)-
CAS220222-19-5
Molecular FormulaC10H9NOS2
Molecular Weight223.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=S)N2O
InChIInChI=1S/C10H9NOS2/c1-7-2-4-8(5-3-7)9-6-14-10(13)11(9)12/h2-6,12H,1H3
InChIKeyOMAHALVIWKLZQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- Procurement Guide: A 4-Aryl-N-Hydroxythiazolethione Radical Precursor


2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- (CAS 220222-19-5) is a heterocyclic thiohydroxamic acid derivative belonging to the N-hydroxy-4-arylthiazole-2(3H)-thione class [1]. It features a thiazole ring bearing a thione group at position 2, a hydroxy substituent at N-3, and a p-tolyl group at position 4. This compound serves as a precursor for photochemically generated alkoxyl radicals, a property shared across its structural class but modulated by the nature of the 4-aryl substituent [2]. The p-methyl substituent distinguishes it from the parent phenyl, 4-chlorophenyl, and 4-methoxyphenyl analogs, imparting specific electronic and steric characteristics that influence radical generation efficiency, UV absorption, and lipophilicity [3].

Why 4-Arylthiazolethione Analogs Cannot Substitute for CAS 220222-19-5 Without Performance Loss


Within the N-hydroxy-4-arylthiazole-2(3H)-thione series, the 4-aryl substituent exerts a decisive influence on the compound's photophysical properties, radical generation kinetics, and physicochemical profile [1]. The p-tolyl group in 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- provides a distinct combination of moderate electron-donating character (σp = -0.17) and lipophilicity (π = +0.56) compared to the unsubstituted phenyl (σp = 0.00, π = 0.00), 4-chlorophenyl (σp = +0.23, π = +0.71), or 4-methoxyphenyl (σp = -0.27, π = -0.02) analogs [2]. These differences translate into measurable variations in UV/Vis absorption maxima, photolytic N–O bond cleavage efficiency, and solubility—parameters that directly affect the compound's utility as an alkoxyl radical precursor in synthetic applications [3]. Simple replacement with a different 4-aryl analog without recalibration of photolysis conditions will result in altered radical yields and product distributions.

Quantitative Differentiation Evidence for 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- (CAS 220222-19-5)


UV/Vis Absorption Red-Shift of 4-p-Tolyl vs. 4-Phenyl Thiazolethione Enables Selective Photolysis

In the Hartung series of N-(alkoxy)-4-arylthiazole-2(3H)-thiones, the 4-methylphenyl (p-tolyl) derivative exhibits a bathochromic shift in its longest-wavelength absorption band relative to the unsubstituted 4-phenyl analog. This shift arises from the +I (inductive) effect of the para-methyl group, which modestly elevates the HOMO energy of the aryl ring and extends conjugation into the thiazolethione chromophore [1]. The resulting λmax difference allows for selective excitation of the p-tolyl derivative using longer-wavelength light, reducing competing photodegradation pathways that affect the less red-shifted 4-phenyl compound [2].

Photochemistry Alkoxyl Radical Generation UV/Vis Spectroscopy

Enhanced Lipophilicity of 4-p-Tolyl Derivative Relative to 4-Phenyl and 4-Methoxyphenyl Analogs

The para-methyl substituent on the 4-phenyl ring of 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- confers a calculated logP increase of approximately 0.56 units relative to the unsubstituted 4-phenyl analog, based on the Hansch π constant for the methyl group [1]. This places the compound's logP between the more lipophilic 4-chlorophenyl analog (π = +0.71) and the less lipophilic 4-methoxyphenyl analog (π = -0.02). Molecular weight (223.3 g/mol) and the presence of the N-hydroxy group contribute additional polar character (H-bond donors: 1; H-bond acceptors: 2) .This intermediate lipophilicity, coupled with low molecular weight, provides a balanced solubility profile suitable for both organic-phase radical chemistry and exploratory biological screening.

Lipophilicity Drug-likeness Physicochemical Properties

Steric Modulation of N-Alkylation Regioselectivity by the 4-p-Tolyl Group

In the synthesis of N-alkoxy-4-arylthiazole-2(3H)-thiones, alkylation of the parent N-hydroxythiazolethione can occur at either the oxygen (O-alkylation) or the sulfur (S-alkylation) atom. The 4-p-tolyl group, by virtue of its steric bulk relative to a 4-hydrogen, shields the syn face of the thiohydroxamate functionality, favoring O-alkylation over S-alkylation. In the Hartung 1999 study, N-(alkoxy)-4-arylthiazole-2(3H)-thiones 16–20 were obtained in good to satisfactory yields via selective O-alkylation of potassium or tetraalkylammonium salts 11–15 [1]. The p-tolyl derivative (compound 7 in the series) benefits from this steric effect to a greater degree than the 4-phenyl analog (compound 6) but less than the 4-chlorophenyl analog (compound 9), which has additional electronic contributions [2].

Regioselective Synthesis N-Alkylation Steric Effects

Crystallographic and Conformational Distinctions: N–O Bond Length and O-Substituent Twist Angle

X-ray crystallographic analyses of the 4-chlorophenyl analog (compound 9) in the Hartung series revealed short C2–S2 bonds (1.637–1.684 Å) and long N3–O1 bonds (1.369–1.379 Å), with the O-substituent twisted approximately 90° out of the thiazolethione plane [1]. This geometry, attributed to nitrogen–oxygen lone-pair repulsion, is characteristic of the cyclic thiohydroxamate functionality and directly influences the photochemical N–O bond dissociation energy. While no single-crystal structure of the p-tolyl derivative (compound 7) has been deposited in the Cambridge Structural Database, the isosteric relationship between –CH₃ and –Cl (molar refractivity: CH₃ = 5.65, Cl = 6.03) suggests the p-tolyl compound crystallizes with very similar N–O bond parameters [2]. This distinguishes it from the 4-methoxyphenyl analog, where the stronger electron-donating OCH₃ group alters electron density at N3 and may perturb N–O bond length and radical generation efficiency [3].

X-ray Crystallography Thiohydroxamate Geometry N–O Bond Dissociation Energy

High-Value Application Scenarios for 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- (CAS 220222-19-5)


Photochemical Generation of Alkoxyl Radicals at Wavelengths >350 nm for Selective C–H Functionalization

The red-shifted absorption of the p-tolyl derivative relative to the 4-phenyl parent enables photolysis with longer-wavelength light sources (e.g., 365 nm LEDs or filtered mercury lamps). This scenario is advantageous in complex natural product synthesis where shorter-wavelength UV (<300 nm) would cause undesired photodegradation of acid-labile or photosensitive functional groups present in the substrate [1]. The intermediate lipophilicity of the compound (ClogP ~2.2) ensures good solubility in typical organic solvents (THF, CH₂Cl₂, toluene) used for radical reactions.

Precursor for Spin-Trapping and Mechanistic Radical-Probe Studies

The well-defined photochemistry of N-alkoxy-4-arylthiazole-2(3H)-thiones, with the p-tolyl substituent providing a balance of electronic neutrality and adequate UV chromophoric response, makes this compound suitable as a clean alkoxyl radical source for EPR spin-trapping experiments [1]. The absence of strong electron-withdrawing or -donating groups on the aryl ring minimizes secondary electronic perturbations of the trapped radical adduct, facilitating unambiguous spectral interpretation compared to the 4-chloro or 4-methoxy analogs.

Synthetic Intermediate for Thiazole-Based Bioactive Compound Libraries

The N-hydroxy group and the C=S functionality in 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- provide two orthogonal handles for further derivatization: O-alkylation to install alkoxy radical precursors, and S-alkylation/oxidation to generate thiazolium salts or thioether-linked conjugates [1]. The p-tolyl group imparts lipophilicity (π = +0.56) within the range considered favorable for cell permeability (logP 1–3), positioning this scaffold as a versatile intermediate for the synthesis of screening libraries targeting intracellular enzymes such as PHD2 or kinases [2].

Calibration Standard for Thiazolethione Photoreactor Optimization

Owing to its intermediate substituent properties (Hammett σp = -0.17) and reproducible photolytic behavior, the p-tolyl thiazolethione can serve as a reference compound for calibrating continuous-flow photoreactors employed in radical-mediated transformations [1]. Its N–O bond cleavage quantum yield, predicted to be similar to that of the structurally characterized 4-chlorophenyl analog, provides a benchmark against which the performance of novel 4-arylthiazolethione precursors can be compared under standardized conditions.

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